Technical Guide: 2-Bromo-5-fluorophenylboronic acid pinacol ester
Technical Guide: 2-Bromo-5-fluorophenylboronic acid pinacol ester
CAS: 2121513-85-5 | Formula: C₁₂H₁₅BBrFO₂ | Role: Bifunctional Orthogonal Scaffold
Executive Summary
This technical guide profiles 2-Bromo-5-fluorophenylboronic acid pinacol ester , a high-value organoboron building block designed for precision medicinal chemistry. Distinguished by its orthogonal reactivity profile , this compound allows researchers to execute sequential cross-coupling reactions with high regiocontrol. The ortho-bromo substituent serves as a latent electrophile, preserved during the initial boron-based coupling, while the meta-fluorine atom imparts metabolic stability and favorable lipophilic modulation—critical parameters in modern drug discovery.
Chemical Identity & Physical Profile[1][2]
| Parameter | Specification |
| IUPAC Name | 2-(2-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2121513-85-5 |
| Molecular Weight | 300.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |
| Structural Motif | 1,2,4-substituted arene (Boronate at 1, Bromo at 2, Fluoro at 5) |
| Stability | Moisture sensitive (slow hydrolysis to boronic acid); Light sensitive (C-Br bond) |
Structural Significance
The strategic placement of the pinacol boronate and the bromine atom creates a "reactivity gradient."
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Site A (Bpin): Highly reactive nucleophile under Pd(0) catalysis (Suzuki-Miyaura).
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Site B (Br): Sterically hindered (ortho) electrophile, generally inert under standard boron-coupling conditions, allowing for late-stage diversification.
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Site C (F): Bioisosteric modulator, blocking metabolic oxidation at the C5 position.
Synthesis & Production Logic
Note: While specific industrial batch records are proprietary, the following protocol represents the field-standard methodology for synthesizing this class of sterically congested aryl boronates with high fidelity.
Preferred Route: Selective Pd-Catalyzed Borylation
The most robust synthesis avoids the cryogenic instability of lithiated intermediates by utilizing a transition-metal catalyzed borylation of a mixed dihalide precursor.
Precursor: 1-Bromo-4-fluoro-2-iodobenzene Reagent: Bis(pinacolato)diboron (B₂pin₂) Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ Base: Potassium Acetate (KOAc) - Crucial for preventing halide scrambling.
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-I bond (weaker, approx. 65 kcal/mol) rather than the C-Br bond (stronger, approx. 81 kcal/mol). This kinetic selectivity ensures the bromine remains intact on the scaffold.
Figure 1: Kinetic selectivity in the synthesis of CAS 2121513-85-5 via Miyaura Borylation.
Applications in Drug Discovery
The core utility of this compound lies in Sequential Cross-Coupling (Iterative Synthesis) . It acts as a "linchpin" molecule connecting two different aryl/heteroaryl domains.
Workflow: The "Boron-First" Strategy
Because the C-B bond is activated as a nucleophile only in the presence of a base and water, the C-Br bond remains passive during the first coupling event.
Step 1: Suzuki-Miyaura Coupling (The Nucleophilic Phase)
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Reactant: CAS 2121513-85-5 + Aryl Iodide (Ar¹-I).
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Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C.
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Outcome: The Bpin group reacts with Ar¹-I. The sterically hindered ortho-Br does not participate, nor does it homocouple if the Ar¹-I is sufficiently reactive.
Step 2: Buchwald-Hartwig or Suzuki (The Electrophilic Phase)
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Reactant: The intermediate from Step 1 + Amine (HNR₂) or Boronic Acid (Ar²-B(OH)₂).
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Conditions: Pd₂(dba)₃, XPhos, NaOtBu.
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Outcome: The remaining Br atom is now activated to install a second diversity element.
Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the Bpin and Br moieties.
Experimental Protocol: Standard Coupling
The following is a generalized, self-validating protocol for using this reagent in a Suzuki coupling.
Materials
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Reagent: 2-Bromo-5-fluorophenylboronic acid pinacol ester (1.0 equiv)
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Partner: 4-Iodoanisole (1.0 equiv) - Chosen as a model high-reactivity electrophile.
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Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)
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Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
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Solvent: 1,4-Dioxane (degassed)
Procedure
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Setup: In a glovebox or under Argon flow, charge a reaction vial with the boronic ester, aryl iodide, and Pd catalyst.
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Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.
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Activation: Add the aqueous K₂CO₃ solution. Note: The biphasic system requires vigorous stirring.
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Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]
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Checkpoint: Look for the disappearance of the boronic ester (M+H not usually visible, look for hydrolysis product) and the appearance of the biaryl product mass.
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Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
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Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting: "The Ortho Effect"
The bromine at the 2-position creates steric bulk around the boron at the 1-position. This can slow down the transmetallation step.
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Solution: If conversion is low, switch to Sphos-Pd-G2 or XPhos-Pd-G2 catalysts. These bulky, electron-rich phosphine ligands are specifically designed to facilitate coupling of sterically hindered boronates.
Handling & Stability Data
| Hazard Class | GHS Signal | Precaution |
| Skin Irritant | Warning | Wear nitrile gloves; compound can absorb through skin. |
| Eye Irritant | Warning | Use safety goggles; dust is irritating to mucous membranes. |
| Storage | N/A | Store at 2–8°C. Keep under inert gas (Argon) to prevent protodeboronation. |
Protodeboronation Risk: Like many fluorinated aryl boronates, this compound is susceptible to base-catalyzed protodeboronation (loss of the Bpin group replaced by H) if heated excessively in the presence of strong base without rapid coupling.
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Mitigation: Use weaker bases (K₃PO₄) or anhydrous conditions (using CsF as the activator) if protodeboronation is observed.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link
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Santa Cruz Biotechnology. "5-Bromo-2-fluorophenylboronic acid pinacol ester Product Data." (Used for comparative safety and handling data of regioisomers). Link
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Sigma-Aldrich. "Safety Data Sheet: Aryl Boronic Esters." (General GHS classification standards).[2] Link
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BenchChem. "Comparative Efficiency of Boronic Acids in Suzuki-Miyaura Coupling." (Selectivity principles). Link
